Fenebrutinib

Catalog No.
S002954
CAS No.
1434048-34-6
M.F
C37H44N8O4
M. Wt
664.8
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenebrutinib

CAS Number

1434048-34-6

Product Name

Fenebrutinib

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

Molecular Formula

C37H44N8O4

Molecular Weight

664.8

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N

SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Synonyms

RG-7845;GDC-0853;GDC0853;GDC 0853

Description

GDC-0853 is an orally bioavailable, selective, and reversible Bruton’s tyrosine kinase (BTK) inhibitor with IC50s ranging from 2-9 nM for basophil activation, B cell receptor activation, and constitutive p-BTK activity in whole blood lysates. In rats, treatment for longer than 7 days leads to pancreatic toxicity but it does not occur in mice or dogs, even at higher doses. Formulations containing GDC-0853 were well-tolerated in Phase I clinical trials and are in additional clinical trials for rheumatoid arthritis, lupus erythematosus, lymphoma, and leukemia.
GDC-0853(cas 1434048-34-6) is an orally available, potent BTK(Bruton/'s tyrosine kinase) inhibitor with IC50s ranging from 2-9 nM for basophil activation, B cell receptor activation, and constitutive p-BTK activity in whole blood lysates. GDC-0853 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. GDC-0853 is currently under phase II development for treatment of Rheumatoid arthritis.

Mechanism of Action:

Fenebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) []. BTK is an enzyme crucial for B-cell development and activation in the immune system. By inhibiting BTK, fenebrutinib disrupts B-cell signaling, thereby potentially suppressing immune responses involved in various diseases []. Additionally, fenebrutinib has been shown to impact microglia, which are immune cells in the central nervous system, potentially offering benefits in neurological disorders [].

Potential Applications:

Several areas of scientific research are exploring the therapeutic potential of fenebrutinib:

  • Multiple Sclerosis (MS): Fenebrutinib is currently in Phase III clinical trials for relapsing-remitting MS (RRMS) and primary progressive MS (PPMS) []. Preclinical studies suggest it may reduce both MS disease activity (relapses) and disability progression by targeting B-cells and microglia [].
  • Autoimmune Disorders: Fenebrutinib is being investigated for various autoimmune diseases, including rheumatoid arthritis, lupus, and chronic spontaneous urticaria (CSU) []. Its potential lies in its ability to modulate B-cell activity and suppress inflammatory pathways.
  • B-Cell Cancers: Research is ongoing to evaluate fenebrutinib's efficacy in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and marginal zone lymphoma (MZL) [].

Current Research Stage:

Fenebrutinib is not yet approved for any clinical use. It is currently under investigation in various clinical trials, ranging from Phase I to Phase III, to assess its safety, efficacy, and optimal dosage for different disease applications [, ].

Purity

> 98%

XLogP3

2.3

Appearance

Solid powder

Wikipedia

GDC-0853

Dates

Modify: 2023-08-15
1. J Pharmacol Exp Ther. 2017 Jan;360(1):226-238. Epub 2016 Nov 7.
Bruton/'s Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic
Toxicity in Rats.
Erickson RI(1), Schutt LK(2), Tarrant JM(1), McDowell M(1), Liu L(1), Johnson
AR(1), Lewin-Koh SC(1), Hedehus M(1), Ross J(1), Carano RA(1), Staflin K(1),
Zhong F(1), Crawford JJ(1), Zhong S(1), Reif K(1), Katewa A(1), Wong H(1), Young
WB(1), Dambach DM(1), Misner DL(1).
Author information:
(1)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
Inc., 1 DNA Way, MS59, South San Francisco, CA 94080.
(2)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
Inc., 1 DNA Way, MS59, South San Francisco, CA 94080 schutt.leah@gene.com.
Bruton/'s tyrosine kinase (BTK) is a member of the Tec family of cytoplasmic
tyrosine kinases involved in B-cell and myeloid cell signaling. Small molecule
inhibitors of BTK are being investigated for treatment of several hematologic
cancers and autoimmune diseases. GDC-0853
((S)-2-(3/'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl
)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4/'-bipyridin]-2/'-yl)-7,7-dimethyl-3,4,7
,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one) is a selective
and reversible oral small-molecule BTK inhibitor in development for the treatment
of rheumatoid arthritis and systemic lupus erythematosus. In Sprague-Dawley (SD)
rats, administration of GDC-0853 and other structurally diverse BTK inhibitors
for 7 days or longer caused pancreatic lesions consisting of multifocal
islet-centered hemorrhage, inflammation, fibrosis, and pigment-laden macrophages
with adjacent lobular exocrine acinar cell atrophy, degeneration, and
inflammation. Similar findings were not observed in mice or dogs at much higher
exposures. Hemorrhage in the peri-islet vasculature emerged between four and
seven daily doses of GDC-0853 and was histologically similar to spontaneously
occurring changes in aging SD rats. This suggests that GDC-0853 could exacerbate
a background finding in younger animals. Glucose homeostasis was dysregulated
following a glucose challenge; however, this occurred only after 28 days of
administration and was not directly associated with onset or severity of
pancreatic lesions. There were no changes in other common serum biomarkers
assessing endocrine and exocrine pancreatic function. Additionally, these lesions
were not readily detectable via Doppler ultrasound, computed tomography, or
magnetic resonance imaging. Our results indicate that pancreatic lesions in rats
are likely a class effect of BTK inhibitors, which may exacerbate an
islet-centered pathology that is unlikely to be relevant to humans.

Explore Compound Types